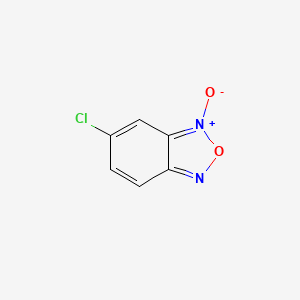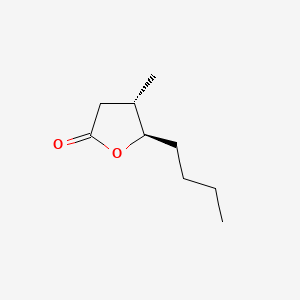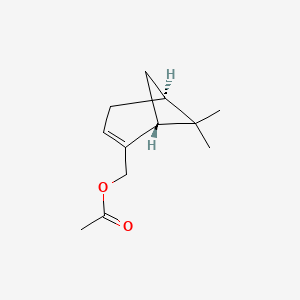
(-)-Myrtenyl acetate
Vue d'ensemble
Description
(-)-Myrtenyl acetate is a natural organic compound that belongs to the terpenoid family of chemicals. It is found in various essential oils, including those derived from bay leaves, eucalyptus, and myrtle plants. The compound has been the subject of scientific research due to its potential applications in various fields, including medicine, fragrance, and food flavoring.
Mécanisme D'action
The mechanism of action of (-)-myrtenyl acetate is not fully understood. However, it is believed to act on various cellular pathways, including the NF-kB signaling pathway, which is involved in inflammation and cancer. The compound has also been found to interact with various enzymes involved in lipid metabolism, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been found to inhibit the proliferation of cancer cells in vitro. In vivo studies have shown that the compound possesses analgesic properties and reduces inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (-)-myrtenyl acetate in lab experiments is that it is a natural compound that can be extracted from various sources. This makes it easy to obtain and use in experiments. However, one limitation is that the compound is not very stable and can degrade over time, which may affect the results of experiments.
Orientations Futures
There are several future directions for research on (-)-myrtenyl acetate. One area of interest is its potential use as a natural anti-inflammatory and analgesic agent in medicine. Another area of interest is its potential use as a natural flavoring agent in food and fragrance. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Applications De Recherche Scientifique
(-)-Myrtenyl acetate has been the subject of several scientific studies due to its potential applications in various fields. In medicine, the compound has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. In fragrance, it is used as a natural flavoring agent in perfumes and cosmetics. In food, it is used as a flavoring agent in various products, including baked goods, beverages, and candies.
Propriétés
IUPAC Name |
[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h4,10-11H,5-7H2,1-3H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKATZVAUANSCKN-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CCC2CC1C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=CC[C@H]2C[C@@H]1C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017397 | |
| Record name | (-)-Myrtenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36203-31-3 | |
| Record name | (-)-Myrtenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36203-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myrtenyl acetate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036203313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Myrtenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRTENYL ACETATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W7GD2GF45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (-)-myrtenyl acetate?
A1: The molecular formula of this compound is C12H18O2, and its molecular weight is 194.27 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While the provided research papers do not delve into detailed spectroscopic data, they commonly employ Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. GC-MS analysis relies on the compound's retention time and fragmentation pattern for characterization.
Q3: Is there significant variation in this compound content across different myrtle chemotypes?
A3: Yes, research indicates variations in this compound content depending on the geographical origin and chemotype of Myrtus communis L. For example, Portuguese myrtle is characterized by the presence of myrtenyl acetate as one of the major components , while Tunisian myrtle is characterized by its absence .
Q4: Against which microorganisms does this compound show activity?
A5: Studies demonstrate that this compound exhibits activity against a range of bacteria and fungi. This includes Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis and Gram-negative bacteria like Escherichia coli . It also shows antifungal activity, for instance, against Aspergillus niger .
Q5: Does this compound possess any insecticidal properties?
A6: Research indicates that this compound shows larvicidal activity against Culex pipiens biotype molestus mosquitoes . Further studies are needed to assess its efficacy against other insect species and explore its potential as a natural insecticide.
Q6: What potential does this compound hold in cancer research?
A7: While research is in its early stages, there is emerging evidence suggesting that this compound might possess antiproliferative properties. Studies show that essential oils rich in this compound, such as those from Anemia schimperiana subsp. wightiana , exhibit cytotoxicity against cancer cell lines.
Q7: Has this compound demonstrated any antioxidant activity?
A8: Yes, studies have shown that myrtle essential oils, in which this compound is a major component, possess antioxidant properties . These properties are attributed to the ability to scavenge free radicals, potentially reducing oxidative stress.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




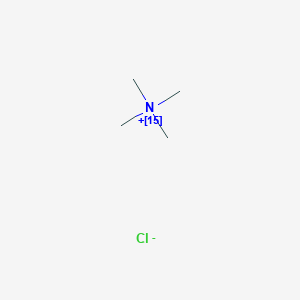
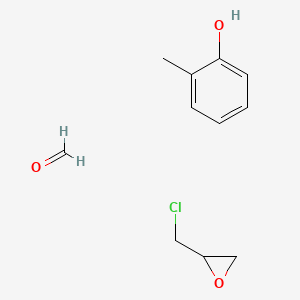
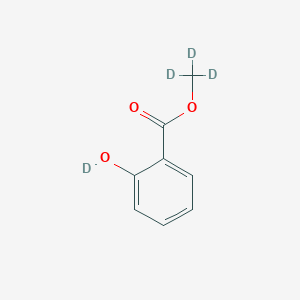

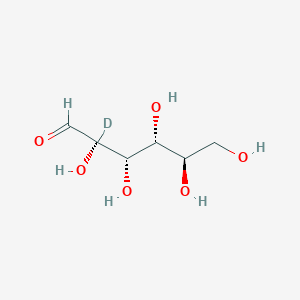
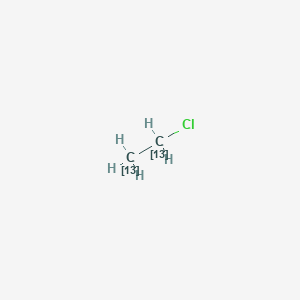

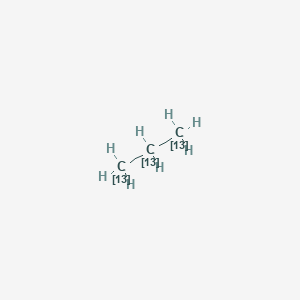

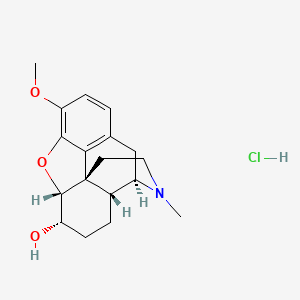
![Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)](/img/structure/B3334145.png)
